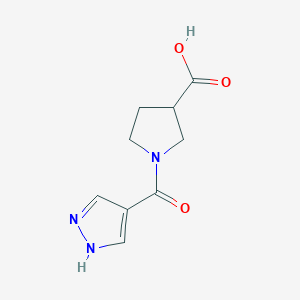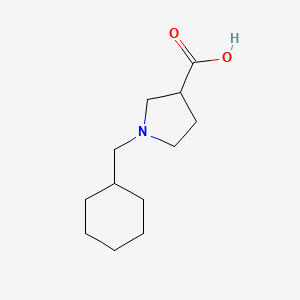![molecular formula C12H16N2O2 B1468795 1-[4-(ジメチルアミノ)ベンゾイル]アゼチジン-3-オール CAS No. 1341330-99-1](/img/structure/B1468795.png)
1-[4-(ジメチルアミノ)ベンゾイル]アゼチジン-3-オール
概要
説明
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a chemical compound with the molecular formula C12H16N2O2. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylamino group attached to a benzoyl moiety.
科学的研究の応用
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
The synthesis of 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the reduction of azetidin-2-ones using sodium borohydride in isopropanol.
Attachment of the Benzoyl Group: The benzoyl group is introduced through acylation reactions, often using benzoyl chloride derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions involving dimethylamine.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced purification techniques.
化学反応の分析
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group. Reagents such as alkyl halides or acyl chlorides are often used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and dimethylamino group play crucial roles in its biological activity. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine-2-ones: These compounds share the azetidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl Derivatives: Compounds with different substituents on the benzoyl group can exhibit distinct reactivity and applications.
Dimethylamino Compounds: The presence of the dimethylamino group in different chemical contexts can influence the compound’s solubility, stability, and biological activity.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZLLBKYUKDUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)


![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)
![1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468720.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468731.png)

![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)
